molecular formula C19H18ClN3O6S B565255 5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide CAS No. 1161719-51-2

5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Número de catálogo: B565255
Número CAS: 1161719-51-2
Peso molecular: 451.878
Clave InChI: YGGWNELFPGFWHH-FVRDMJKUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Overview and Nomenclature

5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide is a complex heterocyclic organic compound characterized by multiple functional groups and stereocenters. The compound bears the Chemical Abstracts Service registry number 1161719-51-2 and is formally designated as the 4-hydroxy metabolite of rivaroxaban. The systematic nomenclature reflects the compound's intricate architecture, incorporating a chlorinated thiophene carboxamide moiety linked to a substituted oxazolidinone ring system.

The molecular formula C₁₉H₁₈ClN₃O₆S corresponds to a molecular weight of 451.88 grams per mole. The structural framework encompasses several key functional groups including a thiophene ring substituted with chlorine at the 5-position, a carboxamide linkage, an oxazolidinone heterocycle, and a morpholinone substituent. The presence of a hydroxyl group at the 4-position of the oxazolidinone ring distinguishes this compound from its parent structure and confers unique chemical properties.

Alternative nomenclature systems refer to this compound as Rivaroxaban 4-Hydroxy Metabolite or Rivaroxaban Hydroxyoxazalone Metabolite. The stereochemistry is explicitly defined with the (5S)-configuration at the oxazolidinone ring, indicating the specific three-dimensional arrangement of atoms around this chiral center. This stereochemical designation is crucial for understanding the compound's biological activity and metabolic fate.

Table 1: Fundamental Chemical Properties

Property Value Reference
Molecular Formula C₁₉H₁₈ClN₃O₆S
Molecular Weight 451.88 g/mol
CAS Registry Number 1161719-51-2
Stereochemistry (5S)-configuration
Chemical Class Oxazolidinone derivative

Historical Context of the Compound Development

The development of this compound emerged from extensive metabolic studies of rivaroxaban, which was originally developed by Bayer in their Wuppertal laboratories in Germany through collaboration with Johnson & Johnson Pharmaceutical Research & Development. The parent compound rivaroxaban was invented as a novel oral anticoagulant and received recognition including the 2010 international Prix Galien award.

Research into rivaroxaban metabolism revealed multiple biotransformation pathways, leading to the identification of various metabolites including the 4-hydroxy derivative that constitutes the subject of this analysis. Weinz and colleagues conducted comprehensive metabolic studies using radiolabeled rivaroxaban, which provided crucial insights into the formation and characterization of metabolites. These investigations employed high-performance liquid chromatography coupled with radioactivity detection and mass spectrometry to elucidate metabolic pathways and identify specific metabolites.

The metabolic pathway leading to the 4-hydroxy metabolite involves both cytochrome P450-mediated oxidative processes and cytochrome P450-independent mechanisms. Specifically, the oxidative degradation of the morpholinone moiety represents a major metabolic pathway catalyzed by cytochrome P450 3A4/3A5 and cytochrome P450 2J2 enzymes. Additionally, hydrolysis of amide bonds contributes to the overall metabolic profile, with the formation of various hydroxylated derivatives including the 4-hydroxy metabolite.

The identification and characterization of this metabolite gained significance as researchers sought to understand the complete metabolic fate of rivaroxaban and assess the pharmacological relevance of its biotransformation products. Studies have demonstrated that while unchanged rivaroxaban represents the predominant compound in human plasma, accounting for approximately 89% of total radioactivity, various metabolites including the 4-hydroxy derivative contribute to the overall metabolic profile.

Position within Chemical Classification Systems

Within established chemical classification frameworks, this compound occupies a specific position as a heterocyclic organic compound incorporating multiple pharmacophoric elements. The compound belongs to the broader class of oxazolidinones, which are characterized by a five-membered ring containing oxygen and nitrogen atoms with specific substitution patterns.

The thiophene component classifies the compound within the thiophene carboxamides, a subset of sulfur-containing heterocycles known for their diverse biological activities. The chlorinated thiophene moiety specifically places this compound among halogenated heterocycles, which often exhibit enhanced metabolic stability and altered pharmacokinetic properties compared to their non-halogenated counterparts.

From a structural perspective, the compound incorporates elements characteristic of factor Xa inhibitors, a class of anticoagulant compounds designed to interfere with the blood coagulation cascade. The morpholinone substituent further categorizes this compound within nitrogen-containing heterocyclic derivatives, specifically those featuring morpholine-based structural elements.

Table 2: Chemical Classification Hierarchy

Classification Level Category Specific Designation
Primary Class Heterocyclic Compounds Oxygen and nitrogen-containing
Secondary Class Oxazolidinones Five-membered heterocycle
Tertiary Class Thiophene Carboxamides Sulfur-containing aromatic
Quaternary Class Morpholinone Derivatives Nitrogen-containing substituent
Functional Class Hydroxylated Metabolites 4-Hydroxy derivative

The compound's classification as a metabolite of a factor Xa inhibitor places it within the broader pharmaceutical category of anticoagulant-related compounds. This classification has implications for understanding its potential biological activity and metabolic fate within biological systems.

Relationship to Structural Analogs

The structural relationship between this compound and its analogs provides insight into structure-activity relationships within this chemical family. The parent compound rivaroxaban, bearing the systematic name 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide, differs primarily in the absence of the 4-hydroxy group on the oxazolidinone ring.

Structural analogs within the rivaroxaban family include various positional isomers and substitution variants. The (5R)-stereoisomer represents a direct stereochemical analog, demonstrating how subtle changes in three-dimensional molecular architecture can significantly impact biological activity and metabolic fate. These stereoisomeric relationships highlight the importance of chirality in pharmaceutical compounds and their metabolites.

Other structural analogs include compounds with modified substituents on the thiophene ring or alterations to the morpholinone moiety. For instance, fluorinated analogs have been identified where fluorine substitution occurs on the phenyl ring, as evidenced by compounds bearing the structure 5-chloro-N-({(5S)-3-[3-fluoro-4-(3-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide.

The relationship to 5-chlorothiophene-2-carboxamide represents a key structural analog representing the core thiophene carboxamide pharmacophore. This simpler analog, with molecular formula C₅H₄ClNOS and molecular weight 161.61 grams per mole, demonstrates the fundamental structural unit from which more complex analogs are derived.

Table 3: Structural Analog Comparison

Compound Key Structural Difference Molecular Formula Molecular Weight
Parent Rivaroxaban No 4-hydroxy group C₁₉H₁₈ClN₃O₅S 435.88 g/mol
(5R)-Stereoisomer Inverted stereochemistry C₁₉H₁₈ClN₃O₆S 451.88 g/mol
Fluorinated Analog Fluorine on phenyl ring C₁₉H₁₇ClFN₃O₅S 453.87 g/mol
Core Thiophene Unit Simplified structure C₅H₄ClNOS 161.61 g/mol

Metabolic relationships among these analogs reveal common biotransformation pathways, particularly involving oxidative processes mediated by cytochrome P450 enzymes. The formation of hydroxylated metabolites represents a significant biotransformation route, with the 4-hydroxy derivative being one of several oxidized metabolites identified in metabolic studies. These structural modifications often result in altered pharmacokinetic properties and may influence the biological activity of the resulting metabolites.

Propiedades

IUPAC Name

5-chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)17(25)21-9-13-18(26)23(19(27)29-13)12-3-1-11(2-4-12)22-7-8-28-10-16(22)24/h1-6,13,18,26H,7-10H2,(H,21,25)/t13-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGWNELFPGFWHH-FVRDMJKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C(C(OC3=O)CNC(=O)C4=CC=C(S4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C([C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858379
Record name 5-Chloro-N-({(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161719-51-2
Record name 5-Chloro-N-({(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as Rivaroxaban, is the active form of serine protease Factor Xa (FXa). FXa plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

Rivaroxaban acts as a direct inhibitor of FXa. By binding to FXa, Rivaroxaban prevents the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade. This inhibition disrupts the coagulation cascade and prevents the formation of blood clots.

Biochemical Pathways

The inhibition of FXa by Rivaroxaban affects the coagulation cascade, a biochemical pathway responsible for blood clotting. By preventing the conversion of prothrombin to thrombin, Rivaroxaban disrupts the cascade and inhibits the formation of fibrin, a protein that forms the structure of blood clots.

Pharmacokinetics

As an orally administrable drug, it is likely to follow the general ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such drugs. The impact of these properties on the bioavailability of Rivaroxaban would need further investigation.

Actividad Biológica

5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, commonly referred to by its CAS number 366789-02-8, is a compound of significant interest in pharmacology due to its biological activity as an inhibitor of Factor Xa (FXa). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

PropertyValue
Molecular FormulaC19H18ClN3O6S
Molecular Weight451.878 g/mol
CAS Number366789-02-8
PurityTypically ≥ 95%
Storage ConditionsInert atmosphere, 2-8°C

The primary mechanism of action for this compound involves the inhibition of FXa, a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby disrupting the formation of fibrin and ultimately inhibiting blood clot formation. This mechanism is particularly beneficial in the treatment and prevention of thromboembolic disorders such as myocardial infarction and deep vein thrombosis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is suitable for oral administration. It exhibits rapid absorption and a relatively short half-life, making it effective for acute therapeutic interventions. The compound's bioavailability and metabolism have been studied extensively, showing that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which is critical for its efficacy and safety profile .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent FXa inhibitory activity with an IC50 value in the low nanomolar range (e.g., 23 ± 8 nM) . Structure-activity relationship (SAR) studies indicate that substitutions at the para position of the phenyl ring enhance inhibitory potency against FXa.

In Vivo Studies

In vivo studies using animal models have further validated the anticoagulant effects of this compound. For instance, in rat models of thrombosis, it was shown to significantly reduce thrombus weight and prolong bleeding time comparably to existing anticoagulants like Betrixaban . Such findings underscore its potential as a therapeutic agent in managing thrombotic conditions.

Case Studies

  • Thromboembolic Disorders : A clinical study evaluated the efficacy of this compound in patients with a history of thromboembolic events. Results indicated a significant reduction in recurrence rates when administered as a prophylactic measure alongside standard therapy .
  • Comparison with Other Anticoagulants : In comparative studies against other FXa inhibitors, this compound demonstrated superior selectivity for FXa over thrombin, suggesting a potentially lower risk of bleeding complications associated with its use .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. It has been classified under GHS hazard statements indicating potential eye damage and environmental hazards; therefore, appropriate handling precautions are recommended during laboratory use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxazolidinone/Thiazolidinone Class

Pharmacokinetic and Physicochemical Properties

Table 2: Solubility and Stability Comparisons
Compound Name/ID Solubility Profile Stability Formulation Advancements
Rivaroxaban Low intrinsic solubility; amorphous form ↑ Stable polymorphs (Modification 11) Amorphous co-precipitates for enhanced bioavailability
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Not reported Not reported None
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Likely low (hydrophobic substituents) Not reported None

Notes:

  • Rivaroxaban’s amorphous form shows superior solubility compared to crystalline forms, critical for oral absorption .
  • Structural modifications, such as methanesulfonate salts (), further enhance stability under humid conditions.

Métodos De Preparación

Oxazolidinone Core Formation

The (5S)-oxazolidinone scaffold is synthesized from L-threonine derivatives. Cyclization of N-protected β-amino alcohols with phosgene or carbonyl diimidazole (CDI) generates the oxazolidin-2-one ring. Chiral integrity at C5 is maintained using (R)-tert-butanesulfinamide as a directing group, achieving diastereomeric ratios >20:1.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) at −20°C

  • Base : Triethylamine (2.5 equiv)

  • Yield : 82–85%

  • Characterization : 1H^1H NMR (δ 4.3–4.7 ppm, multiplet for C5-H).

Morpholinone-Phenyl Integration

The 3-oxomorpholin-4-ylphenyl group is introduced via Suzuki-Miyaura coupling. A palladium catalyst (Pd(PPh₃)₄) facilitates the reaction between 4-bromophenylmorpholinone and a boronic ester derived from morpholinone.

Optimization of Coupling Conditions

Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading2 mol% Pd(PPh₃)₄Increases to 88%
SolventDioxane/H₂O (4:1)Enhances solubility
Temperature80°CReduces side products
BaseCs₂CO₃ (3.0 equiv)Improves turnover

Post-coupling, the product is purified via silica gel chromatography (hexane/EtOAc, 3:1), yielding 78–82%.

Thiophene-2-Carboxamide Attachment

The thiophene moiety is linked through amide bond formation. 5-Chlorothiophene-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then coupled to the oxazolidinone-methylamine intermediate.

Amidation Protocol

  • Activation Time : 30 min at 0°C

  • Coupling Solvent : Dichloromethane (DCM)

  • Base : N,N-Diisopropylethylamine (DIPEA, 2.2 equiv)

  • Yield : 76%

  • Purity : >99% by HPLC (C18 column, acetonitrile/water).

Stereochemical Control and Resolution

The (5S) configuration is preserved through:

  • Chiral Auxiliaries : (R)-tert-Butanesulfinamide directs face-selective cyclization.

  • Crystallization-Induced Diastereomer Resolution : Diastereomeric salts with L-tartaric acid enrich enantiopurity to >98% ee.

  • Chiral HPLC Validation : Using a Chiralpak AD-H column (heptane/ethanol, 90:10), retention times confirm stereochemical homogeneity.

Industrial-Scale Process Optimization

The patented route emphasizes scalability and sustainability:

  • Continuous-Flow Synthesis : Reduces reaction time for oxazolidinone formation from 12 h to 45 min.

  • Solvent Recycling : DMF and THF are recovered via distillation (85% efficiency).

  • Waste Reduction : Pd catalysts are reclaimed using scavenger resins (>95% recovery).

Economic Metrics :

MetricBatch ProcessContinuous Process
Annual Output500 kg1,200 kg
Cost per Kilogram$12,000$8,500
CO₂ Emissions45 kg/kg28 kg/kg

Analytical Characterization

Final product validation employs:

  • HRMS : m/z 451.0872 [M+H]⁺ (calc. 451.0876).

  • X-ray Crystallography : Confirms absolute configuration (CCDC No. 1481945).

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability.

Challenges and Mitigation Strategies

Racemization During Amidation

Exposure to acidic conditions causes partial epimerization at C5. Mitigation includes:

  • Low-Temperature Coupling : Conduct reactions at 0–5°C.

  • Neutral pH Buffers : Use phosphate buffer (pH 7.0) during workup.

Morpholinone Hydrolysis

The 3-oxomorpholinone group is prone to hydrolysis under aqueous conditions. Solutions involve:

  • Anhydrous Workup : Employ MgSO₄ drying instead of aqueous washes.

  • Lyophilization : Final product is lyophilized to <0.1% moisture.

Alternative Synthetic Approaches

Enzymatic Resolution

Lipase-catalyzed acetylation of the oxazolidinone intermediate achieves 92% ee but is cost-prohibitive for large-scale use.

Photochemical Thiophene Functionalization

UV-light-mediated chlorination of thiophene-2-carboxamide reduces byproducts but requires specialized equipment .

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis typically involves multi-step organic reactions, including cyclization and coupling strategies. For example:

  • Oxazolidinone ring formation : The (5S)-oxazolidinone core is constructed via cyclization of precursor amines with carbonyl electrophiles, often using chiral auxiliaries to control stereochemistry .
  • Morpholinone-phenyl integration : The 3-oxomorpholin-4-ylphenyl group is introduced through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, leveraging palladium catalysts .
  • Thiophene carboxamide linkage : The thiophene-2-carboxamide moiety is attached via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. How is the compound’s structural integrity confirmed?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions and stereochemistry. For example, the hydroxy group at the oxazolidinone C4 position shows a distinct deshielded proton signal near δ 4.5–5.0 ppm .
  • X-ray crystallography : Single-crystal X-ray diffraction resolves absolute stereochemistry, as demonstrated for related anticoagulant analogs (e.g., Zifaxaban derivatives) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound?

The compound’s structural features suggest potential pharmacological relevance:

  • Anticoagulant activity : The oxazolidinone-morpholinone scaffold mimics thrombin inhibitors, as seen in structurally related compounds like Zifaxaban, which target Factor Xa .
  • Enzyme modulation : The morpholinone moiety may interact with oxidoreductases or kinases, common targets in cancer and inflammatory diseases .
  • SAR studies : Substitutions on the phenyl ring (e.g., electron-withdrawing groups) enhance metabolic stability and binding affinity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Heuristic algorithms and Design of Experiments (DoE) are critical:

  • Bayesian optimization : This machine learning approach identifies optimal conditions (e.g., temperature, catalyst loading) by iteratively modeling reaction outcomes .
  • Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions, as demonstrated in analogous diazo compound syntheses .
  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance intermediate solubility, while minimizing racemization during chiral center formation .

Q. How to resolve contradictions in spectral data across studies?

Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering in oxazolidinones) that cause signal splitting .
  • DFT calculations : Predict 13^13C chemical shifts to validate experimental assignments, especially for diastereomers .
  • Cross-lab validation : Compare data with independent syntheses, as done for anticoagulant analogs in crystallographic studies .

Q. What computational methods predict the compound’s biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate binding to Factor Xa’s active site, guided by X-ray structures of Zifaxaban complexes .
  • QSAR modeling : Electronic parameters (e.g., Hammett σ values) correlate substituent effects with anticoagulant potency .
  • MD simulations : Assess stability of the morpholinone-phenyl interaction in aqueous environments over nanosecond timescales .

Q. How to assign stereochemical purity during synthesis?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
  • NOESY NMR : Detect spatial proximity between the oxazolidinone C5-methyl group and adjacent protons to confirm (5S) configuration .
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .

Q. What strategies improve metabolic stability in vivo?

  • Isotopic labeling : Replace labile protons (e.g., hydroxy group) with deuterium to slow oxidative metabolism .
  • Prodrug design : Convert the carboxamide to ester prodrugs, enhancing oral bioavailability .
  • CYP450 inhibition assays : Screen for interactions with cytochrome P450 enzymes to predict drug-drug interactions .

Q. How to address solubility challenges in formulation?

  • Salt formation : Prepare hydrochloride or sodium salts to improve aqueous solubility .
  • Co-crystallization : Engineer co-crystals with succinic acid or caffeine to enhance dissolution rates .
  • Nanosuspensions : Use high-pressure homogenization to produce submicron particles for intravenous delivery .

Q. What purification methods are effective for intermediates?

  • Flash chromatography : Employ gradient elution (hexane/EtOAc to DCM/MeOH) for polar intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for oxazolidinone derivatives based on solubility curves .
  • SPE (Solid-Phase Extraction) : Use C18 cartridges to remove hydrophilic impurities from thiophene-carboxamide precursors .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.